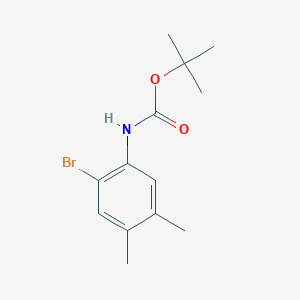

tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate

説明

¹H NMR Analysis

Predicted signals based on analogous structures:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (position 6) | 7.2–7.4 | Singlet | 1H |

| Methyl groups (C4, C5) | 2.3–2.5 | Singlet | 6H |

| tert-Butyl ($$ \text{C}(\text{CH}{3}){3} $$) | 1.4–1.6 | Singlet | 9H |

¹³C NMR Analysis

| Carbon Type | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 152–155 |

| Aromatic C-Br | 120–125 |

| Methyl (C4, C5) | 20–22 |

| tert-Butyl (quaternary C) | 80–82 |

| tert-Butly (CH₃) | 28–30 |

IR Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ : 265–275 nm (π→π* transitions in aromatic ring).

- Molar absorptivity: ~5000 L·mol⁻¹·cm⁻¹ (typical for brominated aromatics).

Crystallographic Data and X-ray Diffraction Analysis

While no direct crystallographic data exists for this compound, analogous tert-butyl carbamates exhibit:

Predicted Packing Features :

- Layered arrangements driven by van der Waals interactions between tert-butyl groups.

- Halogen bonding between bromine and carbonyl oxygen absent due to steric shielding.

特性

IUPAC Name |

tert-butyl N-(2-bromo-4,5-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-8-6-10(14)11(7-9(8)2)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBABQLHJLHLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719946 | |

| Record name | tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187926-96-0 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-4,5-dimethylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187926-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. The compound's structure consists of a tert-butyl group attached to a phenyl ring substituted with bromine and dimethyl groups, which may influence its pharmacological properties.

Antimicrobial and Anticancer Properties

Research indicates that carbamate derivatives, including this compound, exhibit various biological activities, particularly in antimicrobial and anticancer domains.

- Antichlamydial Activity : Studies have shown that certain carbamate analogues can impair the growth of Chlamydia trachomatis without affecting host cell viability. For instance, compounds similar to this compound were evaluated for their effects on chlamydial growth and viability, demonstrating significant activity against this pathogen .

- Antitumor Effects : The presence of specific substituents on the phenyl ring can enhance the cytotoxic activity of carbamate derivatives. For example, compounds with methyl groups at specific positions have been linked to increased anticancer activity against various cell lines . The structure-activity relationship (SAR) suggests that the bromine and dimethyl substitutions are crucial for enhancing biological activity.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Inhibition of Protein Function : Similar compounds have been shown to disrupt protein functions in pathogens by targeting proteolytic systems essential for their survival and replication .

- Cell Cycle Disruption : Some studies indicate that carbamate derivatives may interfere with cellular processes such as tubulin polymerization, which is critical for cell division and growth in cancer cells .

Toxicity and Safety Profile

Preliminary studies assessing the toxicity of carbamate derivatives suggest that many compounds exhibit low toxicity towards human cells while retaining their antimicrobial properties. This selective toxicity is vital for developing therapeutic agents that minimize side effects on healthy tissues .

Table 1: Summary of Biological Activities of Related Carbamate Derivatives

| Compound Name | Activity Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| ACP1a | Antichlamydial | 64 | |

| ACP1b | Antichlamydial | 16 | |

| Compound 9 | Antitumor | 1.61 | |

| Compound 10 | Antitumor | 1.98 |

Research Highlights

- In a study evaluating several carbamate derivatives, it was found that modifications in the phenyl ring significantly impacted their biological efficacy against C. trachomatis and various cancer cell lines .

- The SAR analysis indicated that specific electronic properties imparted by bromine and methyl groups played a critical role in enhancing the anticancer activities of these compounds .

科学的研究の応用

Synthesis of Pharmaceuticals

One of the primary applications of tert-butyl (2-bromo-4,5-dimethylphenyl)carbamate is in the synthesis of pharmaceutical intermediates. The compound serves as a building block for the development of various bioactive molecules. For instance, it can be used in the preparation of substituted anilines and other nitrogen-containing heterocycles, which are essential in drug discovery.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in synthesizing anticancer agents through palladium-catalyzed cross-coupling reactions. For example, this compound has been employed in Suzuki coupling reactions to form complex structures that exhibit significant biological activity against cancer cells .

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a protective group for amines. The tert-butoxycarbonyl (Boc) group can be introduced to protect amine functionalities during multi-step syntheses. This protection strategy is crucial in maintaining the integrity of sensitive functional groups throughout various reaction conditions.

Example Reaction Conditions

A common reaction involving this compound includes its use in coupling reactions under specific conditions:

- Reaction Type : Suzuki coupling

- Conditions : In the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate at elevated temperatures.

- Yield : Approximately 75% .

Material Science

In addition to pharmaceutical applications, this compound is being explored for its potential use in material science, particularly in the development of polymers and resins. The compound's ability to undergo polymerization reactions can lead to materials with tailored properties for specific applications.

Environmental Chemistry

The environmental impact and degradation pathways of this compound have also been studied to assess its safety and ecological effects. Understanding the degradation products and their toxicity is essential for evaluating the environmental risks associated with this compound's use .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a building block for synthesizing bioactive compounds, including anticancer agents. |

| Organic Synthesis | Serves as a protective group for amines during multi-step syntheses. |

| Material Science | Explored for potential use in developing polymers and specialty materials. |

| Environmental Chemistry | Studied for its degradation pathways and environmental impact assessments. |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate, differing in substituent patterns, electronic properties, and synthetic applications. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparisons of Related Carbamates

Substituent Effects on Reactivity

- Bromine Position : The 2-bromo substituent in this compound facilitates regioselective cross-coupling reactions, whereas para-bromo analogs (e.g., 4-bromo-3,5-dimethyl derivative) exhibit lower reactivity due to steric and electronic factors .

- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 4,5-dimethoxy analog) show enhanced electron density, accelerating oxidative addition in palladium-catalyzed reactions compared to methyl-substituted counterparts .

- Fluorine Substituents : The 2,3-difluoro derivative (MW 308.12) demonstrates increased electrophilicity, making it suitable for nucleophilic aromatic substitution in radiopharmaceuticals .

Key Research Findings

- Reactivity Hierarchy : Bromine at the ortho position (2-bromo) generally provides higher reactivity in cross-coupling reactions than para-substituted analogs due to reduced steric hindrance .

- Thermal Stability : Methyl groups at the 4- and 5-positions (vs. methoxy) enhance thermal stability, making the compound suitable for high-temperature reactions .

- Biological Activity : Fluorinated derivatives (e.g., 2,3-difluoro) exhibit improved blood-brain barrier penetration, highlighting their utility in CNS-targeted therapies .

準備方法

Carbamoylation Using Di-tert-butyl Dicarbonate in Organic Solvents

-

- Starting amine: 2-bromo-4,5-dimethylaniline (or closely related 4-bromoaniline derivatives).

- Carbamoylating agent: di-tert-butyl dicarbonate.

- Solvents: Commonly tetrahydrofuran (THF), toluene, dichloromethane (DCM), or chloroform.

- Base: Sodium hydride (NaH), sodium bicarbonate (NaHCO3), or triethylamine.

- Temperature: Ranges from room temperature to reflux (approximately 25°C to 80°C).

- Reaction time: Varies from 1 hour to 24 hours depending on conditions.

-

- The amine is dissolved or suspended in the chosen solvent.

- A base such as NaH or NaHCO3 is added to deprotonate the amine.

- Di-tert-butyl dicarbonate is added slowly, often dropwise, to the reaction mixture.

- The mixture is stirred at the specified temperature for the required time.

- After completion (monitored by TLC), the reaction mixture is quenched with water or aqueous solutions.

- The organic phase is extracted, washed with aqueous bicarbonate and ammonium chloride solutions to remove impurities.

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

- The solvent is removed under reduced pressure.

- The crude product is purified by silica gel chromatography using hexane/ethyl acetate or n-heptane/ethyl acetate mixtures as eluents.

-

- Yields reported for related compounds such as tert-butyl (4-bromophenyl)carbamate range from 64% to 80% under optimized conditions.

- Purity is confirmed by NMR, HPLC, and LC-MS analysis.

Example :

Catalytic Methods Using Nanocatalysts

- Catalyst : Fe3O4@MCM-41@Zr-piperazine nanocatalyst.

- Conditions : Ambient temperature, reaction monitored by TLC.

- Advantages :

- Catalyst is magnetically separable, facilitating easy recovery.

- High to good yields.

- Mild reaction conditions reduce side reactions.

- Procedure :

- The amine and di-tert-butyl dicarbonate are mixed in the presence of the nanocatalyst.

- Reaction proceeds at room temperature until completion.

- The catalyst is removed magnetically.

- The product is purified by washing with aqueous sodium bicarbonate and drying.

This method offers an environmentally friendly and efficient alternative to traditional base-mediated carbamoylation.

Use of Sodium Bicarbonate in Biphasic Systems

- Solvent System : Chloroform/water with saturated sodium bicarbonate.

- Procedure :

- 2-bromo-4,5-dimethylaniline is suspended in chloroform.

- Saturated aqueous sodium bicarbonate is added to maintain basic conditions.

- Di-tert-butyl dicarbonate is added.

- The mixture is stirred at room temperature for several hours, then refluxed overnight.

- The product precipitates or is extracted and purified.

- Yield : Moderate to good yields reported.

- Notes :

Reaction Parameters and Their Effects

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 25°C to 80°C | Higher temperature accelerates reaction rate |

| Solvent | THF, toluene, DCM, chloroform | Solvent polarity affects solubility and reaction |

| Base | NaH, NaHCO3, triethylamine | Base strength influences amine deprotonation |

| Reaction Time | 1 to 24 hours | Longer times improve conversion but risk side products |

| Catalyst | Fe3O4@MCM-41@Zr-piperazine | Increases rate, allows room temperature reaction |

| Workup | Aqueous bicarbonate, NH4Cl washes | Removes acidic impurities and unreacted reagents |

| Purification | Silica gel chromatography | Ensures high purity of final product |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) :

- Characteristic tert-butyl singlet around 1.5 ppm (9H).

- Aromatic protons appear as doublets or multiplets depending on substitution pattern.

- High-Performance Liquid Chromatography (HPLC) :

- Used to monitor purity and reaction completion.

- Liquid Chromatography-Mass Spectrometry (LC-MS) :

- Confirms molecular weight and purity.

- Melting Point :

- For related carbamates, melting points range around 100-110°C, confirming crystalline nature.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。